molecular formula C5H2N4Se B13112217 Purine-6-selone

Purine-6-selone

Cat. No.: B13112217
M. Wt: 197.07 g/mol
InChI Key: LOQCVTGBKITIJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Purine-6-selone (1,7-dihydro-6H-purine-6-selone, CAS No. 5270-30-4) is a selenium-containing purine derivative with the molecular formula C₅H₄N₄Se and a molecular weight of 199.074 g/mol . Structurally, it replaces the oxygen atom at the 6-position of hypoxanthine with a selenium atom, forming a selone (-Se=O) group.

Properties

Molecular Formula

C5H2N4Se

Molecular Weight

197.07 g/mol

IUPAC Name

purine-6-selone

InChI

InChI=1S/C5H2N4Se/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H

InChI Key

LOQCVTGBKITIJY-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=NC=NC(=[Se])C2=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Purine-6-selone typically involves the substitution of a sulfur atom in purine-6-thione with a selenium atom. This can be achieved through a nucleophilic substitution reaction using selenium reagents such as sodium selenide or potassium selenocyanate under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation of the selenium compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process would require stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity of the final product. Purification methods such as recrystallization or chromatography may be employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions: Purine-6-selone undergoes various chemical reactions, including:

    Oxidation: The selenium atom in this compound can be oxidized to form selenoxide or selenone derivatives.

    Reduction: Reduction reactions can convert this compound back to its corresponding purine-6-thione.

    Substitution: Nucleophilic substitution reactions can replace the selenium atom with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols, amines, or halides can be employed under appropriate conditions.

Major Products:

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: Purine-6-thione.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Purine-6-selone is used as a precursor in the synthesis of selenium-containing nucleosides and nucleotides, which are valuable in studying selenium’s role in biological systems .

Biology: In biological research, this compound is investigated for its potential antioxidant properties and its role in redox biology. Selenium is an essential trace element, and its incorporation into biomolecules can influence various biological processes .

Medicine: this compound and its derivatives are explored for their potential therapeutic applications, including anticancer and antiviral activities. Selenium-containing compounds have shown promise in modulating immune responses and protecting against oxidative stress .

Industry: In the industrial sector, this compound is used in the development of advanced materials and catalysts. Its unique chemical properties make it suitable for applications in electronics and nanotechnology .

Mechanism of Action

The mechanism of action of Purine-6-selone involves its interaction with cellular redox systems. Selenium can act as a cofactor for various enzymes, including glutathione peroxidases and thioredoxin reductases, which play crucial roles in maintaining cellular redox balance . By modulating these pathways, this compound can influence cell signaling, proliferation, and apoptosis.

Comparison with Similar Compounds

Purine-6-thione (6-Mercaptopurine, 6MP)

  • Molecular Formula : C₅H₄N₄S
  • Key Features: Replaces oxygen with sulfur at the 6-position. Clinically used as an antimetabolite in leukemia and immunosuppression . Mechanism: Converted to 6-thioinosinate (6-TIMP), inhibiting de novo purine synthesis via pseudofeedback inhibition of phosphoribosylpyrophosphate amidotransferase . Resistance often arises from reduced enzyme activity or altered nucleotide metabolism . Molecular Weight: 150.16 g/mol, lighter than Purine-6-selone due to sulfur’s lower atomic mass.

6-Hydrazinopurine

  • Molecular Formula : C₅H₆N₆
  • Key Features: Substitutes a hydrazine group (-NH-NH₂) at the 6-position. Mechanism: Limited data, but hydrazine derivatives are known to interfere with nucleotide synthesis or act as alkylating agents. Molecular Weight: 150.14 g/mol, comparable to 6MP but distinct in reactivity due to the hydrazine moiety .

6-Methylmercaptopurine Riboside (6-MMPR)

  • Molecular Formula : C₁₁H₁₄N₄O₄S
  • Key Features :
    • Ribosylated derivative with a methylthio (-S-CH₃) group.
    • Mechanism : Inhibits angiogenesis by modulating fibroblast growth factor (FGF2) signaling and extracellular signal-regulated kinase (ERK) phosphorylation . Synergizes with 6-thioguanine by increasing 5-phosphoribosyl-1-pyrophosphate (PRPP) availability, enhancing nucleotide analog activation .
    • Resistance : Linked to reduced feedback inhibition of purine biosynthesis in resistant tumor cells .

Azathioprine and Mycophenolic Acid

  • Azathioprine: A prodrug of 6MP, used in immunosuppression. Unlike 6MP, its effects are independent of purine ribonucleotide depletion, suggesting divergent mechanisms .
  • Mycophenolic Acid: Inhibits inosine monophosphate dehydrogenase (IMPDH), depleting guanine nucleotides. Contrasts with 6MP’s adenine-focused depletion .

Comparative Analysis Table

Compound Molecular Formula Substituent Molecular Weight (g/mol) Key Biochemical Role(s) Mechanism of Action
This compound C₅H₄N₄Se Selenone (-Se=O) 199.074 Hypothesized nucleotide analog; potential enzyme interaction via selenium’s redox activity. Not fully characterized; likely modulates purine metabolism or redox pathways .
6-Mercaptopurine C₅H₄N₄S Thione (-S=O) 150.16 Antimetabolite, inhibits purine synthesis. Pseudofeedback inhibition of PRPP amidotransferase; incorporation into DNA/RNA .
6-MMPR C₁₁H₁₄N₄O₄S Methylthio (-S-CH₃) 298.32 Anti-angiogenic agent; synergizes with thiopurines. Increases PRPP levels, enhances analog activation; inhibits ERK phosphorylation .
6-Hydrazinopurine C₅H₆N₆ Hydrazino (-NH-NH₂) 150.14 Potential alkylating agent or nucleotide synthesis disruptor. Limited data; may interfere with purine salvage pathways .

Key Research Findings and Contrasts

  • Selenium vs. Sulfur : The selone group in this compound confers greater polarizability and redox activity compared to thione or oxo groups. This may enhance interactions with metal-containing enzymes (e.g., xanthine oxidase) or alter nucleotide analog stability .
  • Therapeutic Synergy : Unlike 6-MMPR, which amplifies PRPP availability for thiopurine activation , this compound’s synergy mechanisms remain unexplored.
  • Resistance Profiles: 6MP resistance often involves reduced hypoxanthine-guanine phosphoribosyltransferase (HGPRT) activity , whereas 6-MMPR resistance correlates with altered feedback inhibition in purine biosynthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.